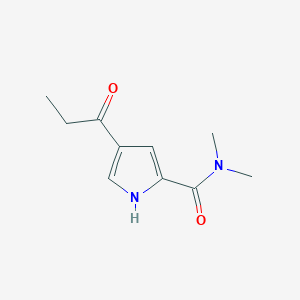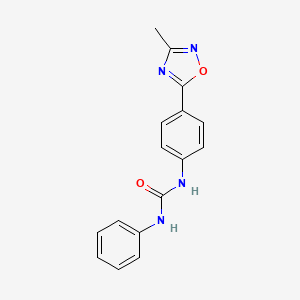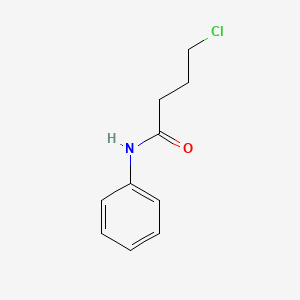
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC is a pyrrole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
DNA Recognition and Gene Expression Control
Research indicates that N-methyl imidazole and N-methyl pyrrole-containing polyamides, which are structurally related to N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide, can target specific DNA sequences in the minor groove of DNA. This ability is leveraged to control gene expression, with potential applications in treating diseases like cancer. The specificity of these compounds towards certain DNA sequences allows for precise interactions with the genetic material, paving the way for targeted therapeutic strategies (Chavda et al., 2010).
Synthesis and Characterization of New Compounds
Studies on compounds structurally similar to N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide have also focused on their synthesis and characterization. For instance, the synthesis of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase has been reported. This showcases the compound's relevance in developing diagnostic tools for cancer (Wang et al., 2005).
Exploration of Molecular Interactions
Another aspect of research involves exploring the molecular interactions and structural characteristics of N,N-dimethyl-1H-pyrrole-2-carboxamide. The low-temperature X-ray crystal structure of this compound has been determined, offering insights into its molecular geometry and intermolecular hydrogen bonds. Such studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in material science and molecular engineering (Linden et al., 1995).
Wirkmechanismus
Target of Action
The primary target of N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular signal-regulated kinase 2 (ERK2) . This protein plays a crucial role in the Ras/Raf/MEK/ERK signal transduction pathway , which is implicated in a variety of human cancers .
Biochemical Pathways
The compound affects the Ras/Raf/MEK/ERK signal transduction pathway . This pathway is a key oncogenic pathway, and its disruption can lead to the inhibition of cell proliferation and induction of apoptosis, thereby potentially preventing the progression of certain types of cancer .
Result of Action
Its interaction with erk2 and its impact on the ras/raf/mek/erk pathway suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-9(13)7-5-8(11-6-7)10(14)12(2)3/h5-6,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKMUHVVIRWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2845939.png)

![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)


![1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2845949.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)
![N-1,3-benzodioxol-5-yl-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2845955.png)
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)
